molecular formula C17H14F3N3O2 B2542817 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1421512-76-6

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2542817
CAS No.: 1421512-76-6
M. Wt: 349.313
InChI Key: DQUBFXFJQGFJEW-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a furan-2-yl group at the 5-position and a methyl group at the 1-position. The pyrazole is further functionalized via a methylene bridge to a 2-(trifluoromethyl)benzamide moiety. While direct biological data for this compound is absent in the provided evidence, its structural analogs suggest applications in antifungal or therapeutic contexts .

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-23-14(15-7-4-8-25-15)9-11(22-23)10-21-16(24)12-5-2-3-6-13(12)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUBFXFJQGFJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under radical conditions.

    Final Coupling: The final step involves coupling the pyrazole and furan rings with the benzamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can lead to dihydrofuran derivatives.

Scientific Research Applications

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability . The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Differences and Functional Group Analysis

The compound’s heterocyclic core and substituents distinguish it from analogs:

Compound Name/Identifier Core Structure Key Substituents Biological Relevance (if known)
Target Compound 1-methyl-1H-pyrazole - 5-(furan-2-yl)
- 2-(trifluoromethyl)benzamide
Not explicitly stated; inferred antifungal potential
LMM11 () 1,3,4-oxadiazole - 5-(furan-2-yl)
- 4-[cyclohexyl(ethyl)sulfamoyl]benzamide
Antifungal activity tested against Candida spp.
11a () 1H-pyrazole - 5-phenyl
- N,N,N-trimethylacetamide
Synthetic intermediate; no bioactivity reported
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () 1H-pyrazole - 3-(5-methylthiophen-2-yl)
- 1,3-benzothiazole carboxamide
Structural emphasis on sulfur-containing heterocycles
624725-61-7 () 1,2,4-triazole - 4-(benzyloxy)benzaldehyde hydrazone
- 4-ethoxyphenyl
Benzyloxy/ethoxy groups alter solubility and electronic profile

Key Observations :

  • Core Heterocycle : The pyrazole core in the target compound contrasts with oxadiazole (LMM11) or triazole () cores in analogs. Pyrazoles often confer metabolic stability, while oxadiazoles may enhance π-π stacking in target binding .
  • Furan-2-yl, common in LMM11 and the target compound, may contribute to π-system interactions in biological targets .

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring, a pyrazole ring, and a benzamide moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of the furan and pyrazole intermediates, followed by their coupling to form the final compound.

Synthesis Steps:

  • Formation of the Furan Ring: Synthesized from furfural through cyclization.
  • Synthesis of the Pyrazole Ring: Formed by reacting hydrazine with diketones.
  • Coupling Reaction: Involves the reaction of furan and pyrazole intermediates with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings indicate that this compound may inhibit cancer cell proliferation effectively.

The mechanism of action involves interactions with specific molecular targets within cells. The furan and pyrazole rings can bind to enzymes and receptors, potentially inhibiting their activity. The benzamide moiety contributes to binding interactions with proteins, influencing their functions .

Research Findings

A variety of studies have explored the biological activities associated with pyrazole derivatives:

  • Anti-inflammatory Activity: Compounds similar to this compound have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Cytotoxicity Studies: In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells while sparing normal cells, indicating a targeted therapeutic approach .

Case Studies

Several case studies illustrate the compound's potential:

  • A study evaluated various pyrazole derivatives for their anticancer activities against multiple cell lines, revealing that some compounds exhibited significant cytotoxicity with IC50 values as low as 0.98 µM against CDK2 inhibitors .
  • Another investigation focused on the structure-activity relationship (SAR) of pyrazole compounds, emphasizing modifications that enhance anticancer efficacy while reducing toxicity to normal cells .

Q & A

Basic: What are the key synthetic strategies for preparing N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core followed by functionalization. For example:

Pyrazole ring construction : A 1,3-dipolar cycloaddition between hydrazines and diketones or alkynes (e.g., using furan-substituted precursors) .

Benzamide coupling : The trifluoromethylbenzamide moiety is introduced via amide bond formation, often using coupling agents like EDCI or HOBt in DMF .

Methylation : A methyl group is added to the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) ensures high purity (>95%) .

Basic: How is the structural integrity of this compound validated?

Answer:
Structural confirmation relies on:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Peaks for the furan (δ 6.2–7.4 ppm), pyrazole (δ 3.8–4.2 ppm for N–CH₃), and trifluoromethyl (δ -60 ppm in ¹⁹F NMR) groups .
    • LC-MS : Molecular ion ([M+H]⁺) matching the exact mass (e.g., ~405.3 g/mol) .
  • Elemental analysis : C, H, N, and F percentages within ±0.3% of theoretical values .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • PASS algorithm : Predicts potential targets (e.g., kinase inhibition, protease modulation) based on structural fragments like the trifluoromethylbenzamide group .
  • Molecular docking : Simulates binding to receptors (e.g., EGFR, COX-2) by optimizing hydrogen bonds between the benzamide carbonyl and active-site residues .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.5), bioavailability (TPSA ~80 Ų), and CYP450 interactions .

Advanced: What experimental parameters optimize the yield of the final coupling step?

Answer:
Critical factors include:

  • Solvent : Polar aprotic solvents (DMF, THF) enhance reaction rates .
  • Temperature : 50–60°C for 12–24 hours balances yield and side reactions .
  • Catalyst : Palladium on carbon (1–5 mol%) improves coupling efficiency for aryl halide intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to pyrazole-amine minimizes unreacted starting material .

Advanced: How do structural modifications influence biological activity in SAR studies?

Answer:

Modification Impact on Activity Reference
Furan → Thiophene Reduced cytotoxicity (IC₅₀ increases by 2–3×) due to weaker π-π stacking .
Trifluoromethyl → Methoxy Lower metabolic stability (higher CYP3A4 affinity) .
Pyrazole N-methyl → Ethyl Improved solubility but reduced target binding (steric hindrance) .

Advanced: What analytical techniques resolve contradictory bioactivity data across studies?

Answer:
Discrepancies may arise from:

  • Purity differences : Use HPLC (C18 column, acetonitrile/water gradient) to verify >98% purity .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hrs) .
  • Metabolite interference : LC-MS/MS identifies degradation products (e.g., hydrolyzed amide bonds) .

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Temperature : -20°C in amber vials to prevent photodegradation .
  • Solvent : Store as a solid or in DMSO (10 mM stock solution, avoid freeze-thaw cycles) .

Advanced: How does the trifluoromethyl group influence electronic properties?

Answer:

  • Electron-withdrawing effect : Enhances benzamide’s electrophilicity, improving interactions with nucleophilic residues (e.g., lysine) in target proteins .
  • Lipophilicity : Increases LogP by ~1 unit, enhancing membrane permeability .

Advanced: What crystallographic methods elucidate solid-state behavior?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths (C=O: 1.23 Å, C–N: 1.34 Å) and packing motifs (e.g., centrosymmetric dimers via N–H⋯O bonds) .
  • Powder XRD : Detects polymorphs (e.g., Form I vs. Form II) affecting solubility .

Advanced: How can stability under physiological conditions be assessed?

Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hours; monitor degradation via HPLC .
  • Plasma stability : Incubate with human plasma (37°C, 1–6 hrs); quench with acetonitrile and analyze by LC-MS .

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